molecular formula C5H7NS2 B1247951 2,6-Piperidinedithione

2,6-Piperidinedithione

Cat. No.: B1247951
M. Wt: 145.3 g/mol
InChI Key: ICJTYWLQSDUPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Piperidinedithione (C₅H₆N₂S₂) is a heterocyclic compound featuring a six-membered piperidine ring with two thione (C=S) groups at positions 2 and 6. The presence of sulfur atoms in the thione groups imparts distinct electronic and structural properties, such as enhanced polarizability and non-linear optical (NLO) activity, compared to oxygen-containing analogs like 2-piperidone.

Properties

Molecular Formula

C5H7NS2

Molecular Weight

145.3 g/mol

IUPAC Name

piperidine-2,6-dithione

InChI

InChI=1S/C5H7NS2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8)

InChI Key

ICJTYWLQSDUPRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)NC(=S)C1

Synonyms

2,6-piperidinedithione

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2,6-Piperidinedithione and Analogous Piperidine Derivatives

Compound Functional Groups Molecular Weight (g/mol) Solubility Trends NLO Activity Tautomerism Safety Profile
2,6-Piperidinedithione C=S at 2,6 158.24 Low in polar solvents High (vs. urea) Solvent-dependent Limited data; reactive thiones require caution
2-Piperidone C=O at 2 99.13 High in polar solvents Low Not observed Industrial use; standard precautions
Piperidine NH at 1 85.15 Miscible in organic solvents Negligible Not applicable Flammable; toxic

Key Findings :

  • Electronic Effects : The thione groups in 2,6-piperidinedithione exhibit stronger electron-withdrawing effects compared to the ketone group in 2-piperidone. This results in a lower HOMO-LUMO gap, enhancing charge transfer capabilities and NLO performance, as observed in DFT studies of related dithione derivatives .
  • Tautomerism: Solvent-dependent tautomerism (enol vs. keto forms) is a hallmark of dithione-containing compounds, as demonstrated in UV-vis and computational analyses of structurally similar molecules . This behavior is absent in 2-piperidone due to its single carbonyl group.
  • Stability : Hyperconjugative interactions and charge delocalization, analyzed via Natural Bond Orbital (NBO) methods, contribute to the stability of 2,6-piperidinedithione derivatives, whereas 2-piperidone relies on conventional resonance stabilization .

Spectroscopic and Computational Insights

  • Vibrational Spectra: The IR spectra of 2,6-piperidinedithione derivatives show characteristic C=S stretching vibrations (~1200–1100 cm⁻¹), distinct from the C=O stretches (~1700 cm⁻¹) in 2-piperidone. Potential Energy Distribution (PED) analyses further validate these assignments .
  • UV-vis Behavior: Thione-containing compounds exhibit solvent-dependent absorption maxima due to tautomeric shifts, a phenomenon corroborated by TD-DFT calculations in related systems . In contrast, 2-piperidone lacks such solvent-sensitive transitions.

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